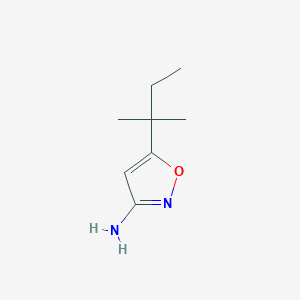![molecular formula C20H30ClN3O2 B13532696 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The different fragments are coupled together using amide bond formation reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, while the oxazole ring can interact with enzymes. These interactions lead to modulation of signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks the phenyl and piperidine groups.
N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks the dimethyl groups.
Uniqueness
The unique combination of the piperidine ring, phenyl group, and oxazole ring in 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H30ClN3O2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
5,5-dimethyl-N-(3-phenyl-2-piperidin-2-ylpropyl)-4H-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-20(2)13-18(23-25-20)19(24)22-14-16(17-10-6-7-11-21-17)12-15-8-4-3-5-9-15;/h3-5,8-9,16-17,21H,6-7,10-14H2,1-2H3,(H,22,24);1H |
InChI Key |
HJWBNVVGBWRZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C(=O)NCC(CC2=CC=CC=C2)C3CCCCN3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
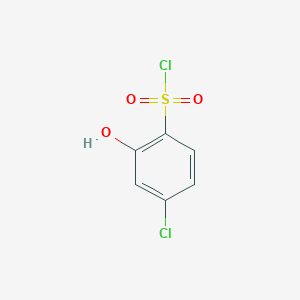

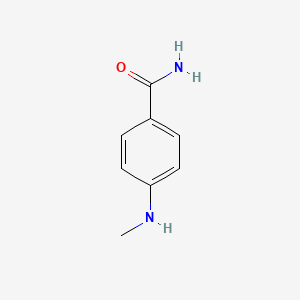
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
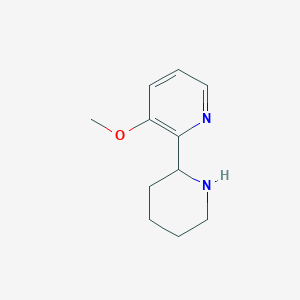
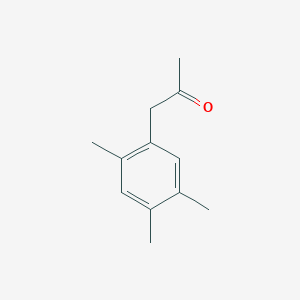


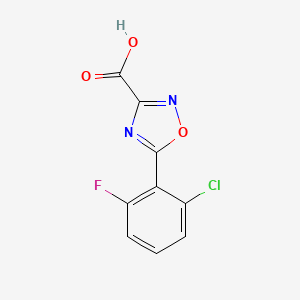
![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

